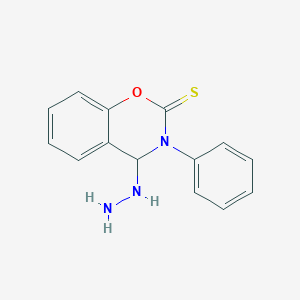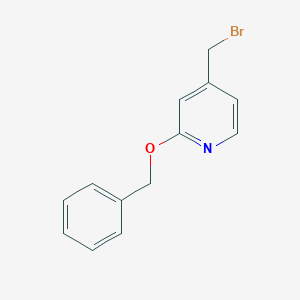
2-(Benzyloxy)-4-(bromomethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyloxy)-4-(bromomethyl)pyridine is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with a benzyloxy group at the 2-position and a bromomethyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-(bromomethyl)pyridine typically involves the bromination of 2-(benzyloxy)pyridine. The reaction is carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This would include the use of industrial-grade reagents and solvents, as well as continuous monitoring and control of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzyloxy)-4-(bromomethyl)pyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, and amino derivatives.
Oxidation: Products include benzoic acid derivatives.
Reduction: Products include piperidine derivatives.
Aplicaciones Científicas De Investigación
2-(Benzyloxy)-4-(bromomethyl)pyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting the central nervous system.
Material Science:
Mecanismo De Acción
The mechanism of action of 2-(Benzyloxy)-4-(bromomethyl)pyridine is largely dependent on its chemical reactivity. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in various substitution reactions. The benzyloxy group can undergo oxidation, leading to the formation of reactive intermediates that can participate in further chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
2-(Benzyloxy)pyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
4-(Bromomethyl)pyridine: Lacks the benzyloxy group, limiting its applications in oxidation reactions.
Uniqueness
2-(Benzyloxy)-4-(bromomethyl)pyridine is unique due to the presence of both the benzyloxy and bromomethyl groups, which confer a combination of reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable compound in the development of new materials and pharmaceuticals .
Propiedades
Número CAS |
918299-67-9 |
|---|---|
Fórmula molecular |
C13H12BrNO |
Peso molecular |
278.14 g/mol |
Nombre IUPAC |
4-(bromomethyl)-2-phenylmethoxypyridine |
InChI |
InChI=1S/C13H12BrNO/c14-9-12-6-7-15-13(8-12)16-10-11-4-2-1-3-5-11/h1-8H,9-10H2 |
Clave InChI |
CODAGQPRDJCUGH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=NC=CC(=C2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(3,5-Dimethylphenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12607114.png)
![6-[(2,5-dimethylphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12607125.png)

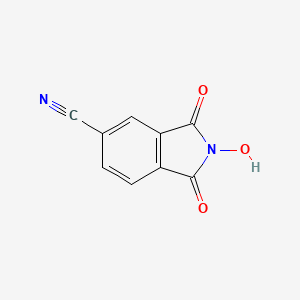
![2,4-Dichloro-1-[dichloro(2-fluorophenyl)methyl]benzene](/img/structure/B12607140.png)
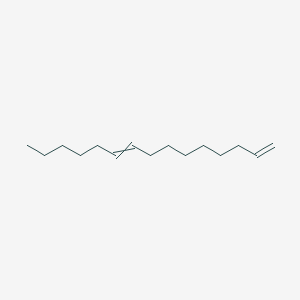
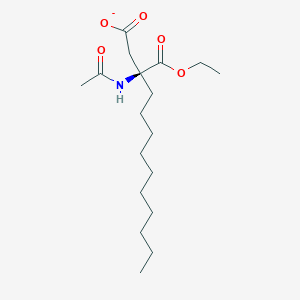
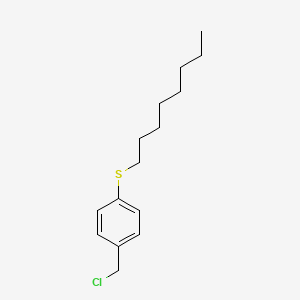
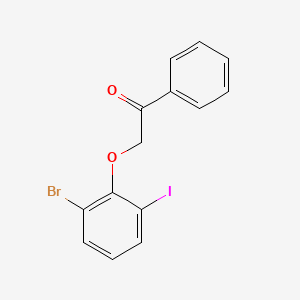
![Benzenamine, N-[1-(3-bromophenyl)ethylidene]-](/img/structure/B12607159.png)

![5-Chloro-2-hydroxy-N-[4-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12607182.png)
